molecular formula C7H11NOS B15318849 (1S)-3-amino-1-(thiophen-2-yl)propan-1-ol

(1S)-3-amino-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B15318849
M. Wt: 157.24 g/mol
InChI Key: OFOQLYYHEOJCSK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-3-amino-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-amino-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce the amino and hydroxyl groups. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (1S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-amino-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

(1S)-3-amino-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1S)-3-amino-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a methyl group on the amino nitrogen.

    (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: Contains two methyl groups on the amino nitrogen.

Uniqueness

(1S)-3-amino-1-(thiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(1S)-3-amino-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1

InChI Key

OFOQLYYHEOJCSK-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1)[C@H](CCN)O

Canonical SMILES

C1=CSC(=C1)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.